N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3S/c15-14(16,17)10-4-1-5-11-12(10)20-13(21-11)19-8-9-3-2-6-18-7-9/h1-7H,8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZYIEMMFLCCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NCC3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions.
Attachment of the pyridin-3-ylmethyl group: This can be done through a nucleophilic substitution reaction where the benzo[d]thiazole derivative reacts with a pyridin-3-ylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridin-3-ylmethyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in various studies focusing on its anticancer properties:
- Inhibition of Cancer Cell Proliferation : A study demonstrated that thiazole-pyridine hybrids, including derivatives of N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine, exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The presence of electron-withdrawing groups like trifluoromethyl was noted to enhance activity, with some compounds achieving IC50 values lower than the standard drug 5-fluorouracil .
- Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells. The structural features of the thiazole moiety contribute to this activity by interacting with cellular targets involved in cell cycle regulation and apoptosis pathways .
Anticonvulsant Properties
Research has also highlighted the anticonvulsant potential of this compound:
- Seizure Protection : In animal models, certain thiazole-linked compounds have demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ). For instance, analogues derived from this compound exhibited median effective doses (ED50) indicating substantial anticonvulsant activity .
- Structure-Activity Relationship (SAR) : The SAR analysis reveals that modifications to the thiazole and pyridine rings can significantly influence the anticonvulsant efficacy. Electron-withdrawing groups enhance the activity, suggesting a correlation between electronic properties and pharmacological effects .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, HPLC, and GC are employed to ensure purity and confirm structural integrity .
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzo[d]thiazole ring can interact with specific protein sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of the target compound and its analogs, focusing on structural features, biological activities, and physicochemical properties.
Table 1: Comparative Analysis of Key Compounds
Key Findings from Comparative Analysis
Impact of Substituents on Activity :
- The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in the target compound and ’s nitrothiophene carboxamides .
- Pyridine ring position : The pyridin-3-ylmethyl group in the target compound may offer distinct hydrogen-bonding interactions compared to pyridin-4-ylmethyl analogs (e.g., A1 in ), which showed Fe³⁺ selectivity .
Biological Activities: Antimicrobial Potential: Thiazolidinone-linked benzothiazoles () exhibited broad-spectrum activity against Gram-positive bacteria and C. Receptor Binding: Trichloroethyl-carboxamide derivatives () demonstrated strong A₂A receptor antagonism, implying that the target compound’s pyridinylmethyl group could be optimized for similar targets .
Synthetic Routes :
- The target compound’s synthesis likely parallels methods in and , involving condensation of benzo[d]thiazol-2-amine with aldehydes or coupling with chloroacetyl chloride in THF .
Polarity: Pyridine-containing compounds (e.g., A1 in ) show improved solubility in polar solvents, a trait shared by the target compound .
Biological Activity
N-(pyridin-3-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C15H12F3N3S
Molecular Weight: 345.34 g/mol
The compound features a benzo[d]thiazole moiety linked to a pyridine ring with a trifluoromethyl group, which enhances its lipophilicity and potential bioactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound has shown inhibitory effects on various enzymes, including urease and FabK, which are critical in bacterial metabolism and pathogenesis. Inhibition of these enzymes can disrupt bacterial growth and survival.
- Antimicrobial Activity: Studies indicate that thiazole derivatives exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group may contribute to enhanced interaction with bacterial cell membranes.
- Antiparasitic Effects: Research has highlighted the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. Structural modifications in thiazole derivatives have been linked to increased antimalarial potency while maintaining low cytotoxicity in mammalian cells .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
-
Antimicrobial Efficacy:
In a study evaluating thiazole derivatives, this compound was found to exhibit substantial antibacterial activity against various strains, including those resistant to conventional antibiotics. The compound's mechanism involved disruption of bacterial membrane integrity and inhibition of essential metabolic pathways. -
Antimalarial Activity:
A series of thiazole analogs were synthesized, including the target compound, which demonstrated promising results against chloroquine-sensitive strains of Plasmodium falciparum. The structure-activity relationship (SAR) indicated that modifications at the N-aryl amide group significantly influenced antimalarial potency .
Q & A
Basic Research Question
- 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120–125 ppm in 13C NMR as a quartet) and pyridinyl protons (δ 8.5–9.0 ppm for aromatic protons). The benzothiazole NH typically appears as a broad singlet at δ ~12 ppm .
- HRMS (ESI-TOF) : Accurate mass determination confirms molecular formula (e.g., C₁₅H₁₁F₃N₃S requires m/z 316.0632 [M+H]⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >98% purity. Retention times vary with mobile phase composition .
What biological screening methodologies are appropriate for evaluating its potential as a therapeutic agent?
Basic Research Question
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against S. aureus (MIC) and C. albicans (IC₅₀) with ampicillin/fluconazole as controls .
- Enzyme Inhibition : Fluorescence-based assays (e.g., ABAD/17β-HSD10 modulation for Alzheimer’s targets) using recombinant enzymes and NADH/NAD⁺ cofactors .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to determine selectivity indices .
How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?
Advanced Research Question
- Single-Crystal X-ray Diffraction : Crystallize the compound in EtOAc/hexane. SHELXL (via Olex2) refines the structure, revealing dihedral angles between the benzothiazole and pyridine rings (typically 3–10°) and hydrogen-bonding motifs (e.g., N–H···N) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H, C···H) and π-stacking contributions, which correlate with solubility and stability .
What strategies address contradictions in reported bioactivity data for structurally analogous compounds?
Advanced Research Question
- SAR Studies : Compare substituent effects (e.g., CF₃ vs. OCH₃ at position 4) on enzyme inhibition. For example, 4-CF₃ derivatives show enhanced lipophilicity and blood-brain barrier penetration in Alzheimer’s models vs. methoxy analogs .
- Metabolic Stability : Microsomal assays (human liver microsomes) identify oxidative hotspots (e.g., pyridine N-oxidation) that reduce in vivo efficacy .
- Docking Simulations (AutoDock Vina) : Predict binding modes to targets like ABAD/17β-HSD10, highlighting steric clashes with bulky substituents .
How can computational methods guide the optimization of pharmacokinetic properties?
Advanced Research Question
- ADMET Prediction (SwissADME) : LogP (~2.5) and topological polar surface area (~65 Ų) indicate moderate permeability and CYP3A4-mediated metabolism.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories) to prioritize derivatives with lower RMSD fluctuations .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Advanced Research Question
- Chiral Resolution : Use preparative HPLC with chiral columns (Chiralpak IA) or asymmetric catalysis (e.g., BINAP-Ru complexes) for stereocontrol .
- Process Chemistry : Replace column chromatography with recrystallization (EtOH/H₂O) or flow chemistry to improve throughput .
How do solvent and temperature variations affect polymorph formation during crystallization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
